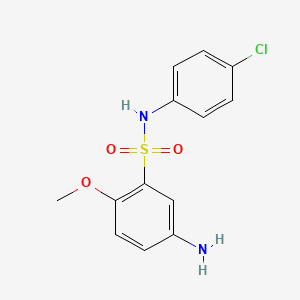

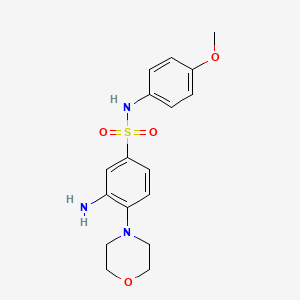

5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Vue d'ensemble

Description

5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide, also known as 4-chloro-N-(2-methoxybenzyl)-2-aminobenzenesulfonamide, is a compound found in many pharmaceuticals and is used for a variety of medicinal purposes. This compound has attracted a lot of attention in the scientific community due to its unique properties and potential applications.

Applications De Recherche Scientifique

Antioxidant Activity

Sulfonamides, particularly N,N-disubstituted analogues, are recognized as antioxidants that can prevent or minimize oxidative damage associated with oxidative-stress-related diseases .

Pharmaceutical Applications

Organosulfur compounds with sulfur–nitrogen bonds, including sulfonamides, are widely applied as building blocks in medical chemistry for various therapeutic purposes .

Biological Activities

Sulfonamides exhibit a wide range of biological activities such as antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory and recently anti-COVID-19 .

Pharmacological Activities

In vivo sulfonamides show pharmacological activities like anti-carbonic anhydrase and anti-dihydropteroate synthetase, treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Synthetic Chemistry

The sulfonamide functional group is a major building block for many therapeutic molecules and natural products, leading to continuous search and design in synthetic chemistry .

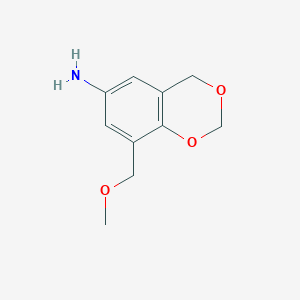

Mécanisme D'action

Target of Action

The compound 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is a derivative of aminopyrazole . Aminopyrazoles are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . They also target important elements for bacterial and virus infections .

Mode of Action

The interaction of this compound with its targets involves binding to the ATP pocket of unphosphorylated p38a . This binding is optimized through X-ray crystallography . The compound’s interaction with its targets leads to changes in the function of these targets, potentially inhibiting their activity .

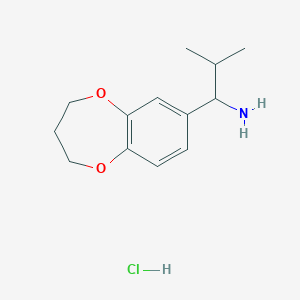

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of p38MAPK can affect inflammatory responses and cellular stress responses . The compound’s effect on different kinases can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, the inhibition of p38MAPK can lead to reduced inflammation and stress responses . The compound’s effect on different kinases can result in changes in cell growth, differentiation, and apoptosis .

Propriétés

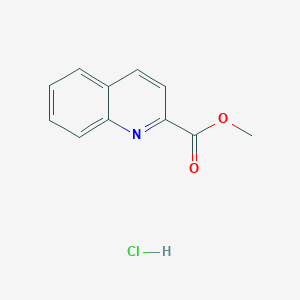

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEIPMUAHISZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210021 | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

CAS RN |

729578-90-9 | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729578-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)

![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)